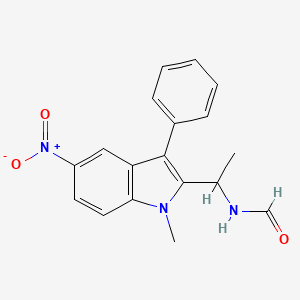
N-(1-(1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)ethyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)ethyl)formamide is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a nitro group, a phenyl group, and a formamide group attached to the indole core. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)ethyl)formamide typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The nitro group can be introduced through nitration reactions, while the formamide group can be added via formylation reactions using formic acid or formamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)ethyl)formamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
N-(1-(1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)ethyl)formamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-(1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)ethyl)formamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide
- N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-triazol-1-yl)acetamide
- N-(1-Methyl-1H-indol-3-yl)methyl-2-(3,4,5-trimethoxyphenyl)acetamide
Uniqueness
N-(1-(1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)ethyl)formamide is unique due to the presence of the nitro group and the formamide group, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
84858-16-2 |
|---|---|
Formule moléculaire |
C18H17N3O3 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
N-[1-(1-methyl-5-nitro-3-phenylindol-2-yl)ethyl]formamide |
InChI |
InChI=1S/C18H17N3O3/c1-12(19-11-22)18-17(13-6-4-3-5-7-13)15-10-14(21(23)24)8-9-16(15)20(18)2/h3-12H,1-2H3,(H,19,22) |
Clé InChI |
XNOCENLESZDPLT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


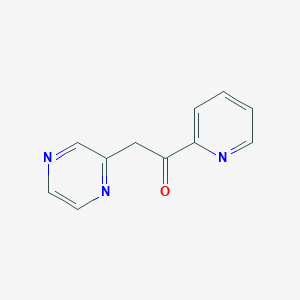

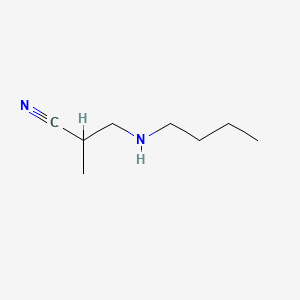
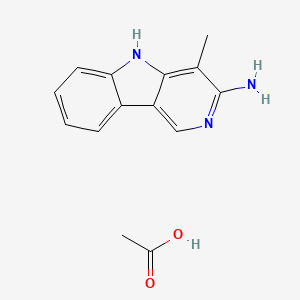

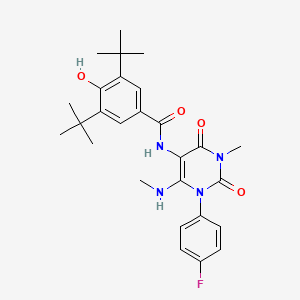
![7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B12909506.png)
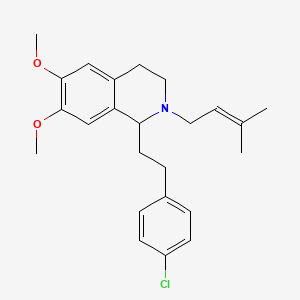
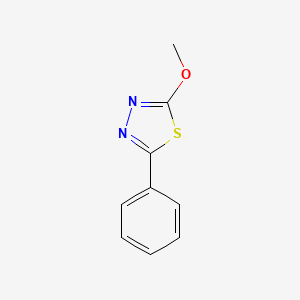
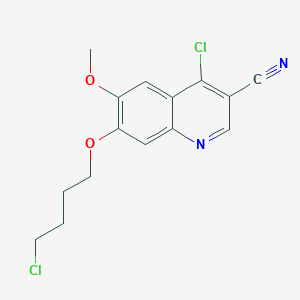
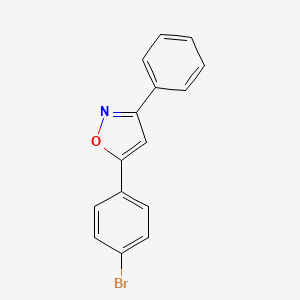
![4-Chloro-5-({[(4-nitrophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12909542.png)

![(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide](/img/structure/B12909568.png)
